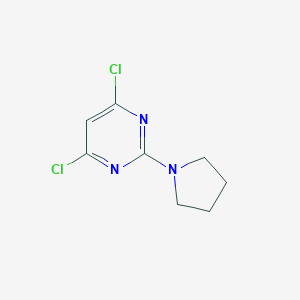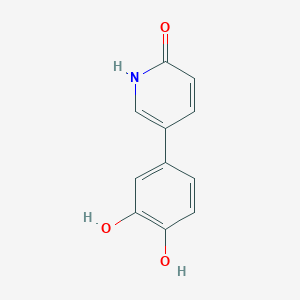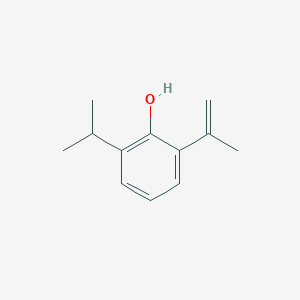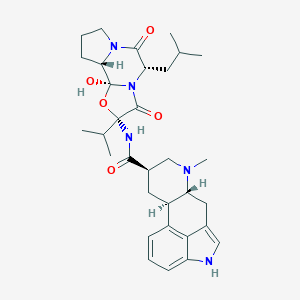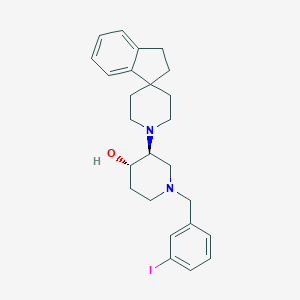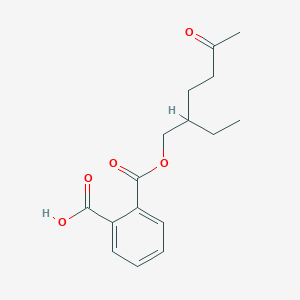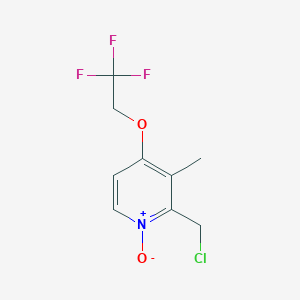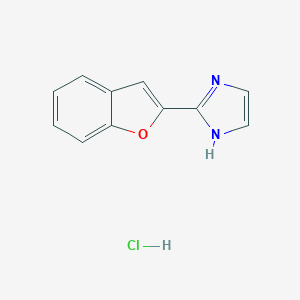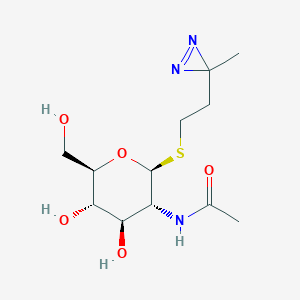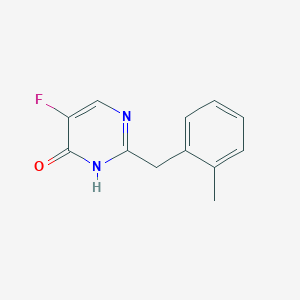
4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an attractive candidate for use in a variety of different applications. In
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to have activity against a number of different targets, including kinases and enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- has been shown to have a number of different biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a variety of different diseases.
実験室実験の利点と制限
One advantage of using 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- in lab experiments is its high potency and selectivity. This compound has been shown to have activity against a number of different targets, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
将来の方向性
There are many different future directions for research involving 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)-. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, this compound may be useful in the development of new diagnostic tools for the detection and monitoring of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- can be achieved through a variety of different methods. One common method involves the reaction of 5-fluoro-2-((2-methylphenyl)methyl)pyrimidine-4(3H)-one with a suitable reagent, such as potassium carbonate or sodium hydride. This reaction results in the formation of 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- in high yield.
科学的研究の応用
4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- has been studied extensively for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including kinases and enzymes involved in the regulation of cell growth and proliferation.
特性
| 143328-93-2 | |
分子式 |
C12H11FN2O |
分子量 |
218.23 g/mol |
IUPAC名 |
5-fluoro-2-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN2O/c1-8-4-2-3-5-9(8)6-11-14-7-10(13)12(16)15-11/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChIキー |
WYJFPOIABCJEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NC=C(C(=O)N2)F |
正規SMILES |
CC1=CC=CC=C1CC2=NC=C(C(=O)N2)F |
| 143328-93-2 | |
同義語 |
4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
